![molecular formula C17H10Cl3NO2 B4981709 5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide](/img/structure/B4981709.png)
5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide
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Overview
Description
5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of furan-based compounds and has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide is not fully understood. However, studies have suggested that it may exert its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. It has also been found to interact with various cellular targets, including enzymes and receptors, which may contribute to its biological effects.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of inflammatory genes, such as COX-2 and iNOS. It has also been found to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, 5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide has been found to have antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of new therapeutic agents. Additionally, the compound has been found to have low toxicity, which is an important factor in drug development. However, one of the limitations of 5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide is its poor solubility, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide. One area of interest is the development of new derivatives of the compound with improved solubility and efficacy. Another area of interest is the investigation of the compound's potential therapeutic applications in various diseases, such as cancer, inflammation, and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide and its interaction with cellular targets.
Synthesis Methods
The synthesis of 5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide involves the reaction of 3-chlorobenzoyl chloride with 2,5-dichloroaniline in the presence of a base, followed by the reaction of the resulting product with furfurylamine. The final product is obtained by purification through column chromatography. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. It has also been shown to have antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-2-furamide has been found to have antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
5-(3-chlorophenyl)-N-(2,5-dichlorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO2/c18-11-3-1-2-10(8-11)15-6-7-16(23-15)17(22)21-14-9-12(19)4-5-13(14)20/h1-9H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQKCFHGJJHBJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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